molecular formula C12H23ClN2O2 B2578324 tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride CAS No. 2227206-30-4

tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride

Cat. No. B2578324
CAS RN: 2227206-30-4
M. Wt: 262.78
InChI Key: ZTXRZQNQGAZOQM-UHFFFAOYSA-N
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Description

Tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as baclofen, a drug that is commonly used to treat muscle spasms, spasticity, and other conditions. However, 2.1]heptan-1-yl}carbamate hydrochloride.

Mechanism of Action

The mechanism of action of tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride involves its binding to GABA-B receptors. This binding leads to the activation of these receptors, which then leads to the inhibition of neurotransmitter release. This inhibition of neurotransmitter release has been shown to have various physiological effects, including the reduction of muscle spasms, spasticity, and seizures.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. One of the primary effects of this compound is the reduction of muscle spasms and spasticity. This effect is due to the inhibition of neurotransmitter release, which leads to the relaxation of muscles. This compound has also been shown to have anticonvulsant properties, which make it a potential treatment for seizures.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride in lab experiments is its selectivity for GABA-B receptors. This selectivity makes it a valuable tool for studying the function of these receptors. However, one of the limitations of using this compound is its potential for off-target effects. This potential for off-target effects can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride in scientific research. One potential direction is the development of more selective agonists for GABA-B receptors. These more selective agonists could be used to study the function of specific subtypes of GABA-B receptors. Another potential direction is the use of this compound in the development of new treatments for muscle spasms, spasticity, and seizures. Finally, this compound could be used in the study of other physiological processes that are regulated by GABA-B receptors, such as pain perception and addiction.

Synthesis Methods

The synthesis of tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride involves the reaction of 4-chlorobenzoic acid with tert-butylamine to form tert-butyl 4-chlorobenzoate. This compound is then reacted with 1-amino-bicyclo[2.2.1]heptane to produce tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate. Finally, the product is treated with hydrochloric acid to obtain this compound.

Scientific Research Applications

Tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride has been extensively studied for its potential use in scientific research. One of the primary research applications of this compound is in the study of GABA-B receptors. GABA-B receptors are a type of receptor found in the central nervous system that are involved in the regulation of various physiological processes, including neurotransmitter release, neuronal excitability, and synaptic plasticity. This compound is a selective agonist of GABA-B receptors, which makes it a valuable tool for studying the function of these receptors.

properties

IUPAC Name

tert-butyl N-(4-amino-1-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-10(2,3)16-9(15)14-12-6-4-11(13,8-12)5-7-12;/h4-8,13H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXRZQNQGAZOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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